N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry. It features a unique combination of functional groups that may contribute to its biological activity. The compound's molecular formula is , and it has a molecular weight of 461.5 g/mol, typically with a purity of around 95%.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anti-inflammatory activities.
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves several steps that include the formation of the piperazine ring and the introduction of various substituents.
Technical Details:
The synthetic route may involve multiple steps including nucleophilic substitutions, cyclizations, and coupling reactions to achieve the final product .
The molecular structure of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can be represented using various notations:
InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
.
The compound exhibits a complex three-dimensional structure due to the presence of multiple rings and functional groups. This complexity can influence its interaction with biological targets.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions typical for amides and piperazines:
Technical Details:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The mechanism of action for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is not fully elucidated but is hypothesized to involve:
The physical properties of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide include:
Key chemical properties include:
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide has several potential applications in scientific research:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: